8-bromo-4-chloro-7-methylquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
1565019-68-2 |
|---|---|
Molecular Formula |
C9H6BrClN2 |
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-4-chloro-7-methylquinazoline |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-6-8(7(5)10)12-4-13-9(6)11/h2-4H,1H3 |
InChI Key |
UFGFPQAUICHUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 8 Bromo 4 Chloro 7 Methylquinazoline
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 8-bromo-4-chloro-7-methylquinazoline suggests several key disconnections. The primary disconnection would be at the C4-Cl bond, leading back to the corresponding 8-bromo-7-methylquinazolin-4(3H)-one. This quinazolinone is a common intermediate in the synthesis of 4-chloroquinazolines. Further disconnection of the quinazolinone ring, following the principles of the Niementowski reaction or similar cyclization strategies, would lead to a substituted anthranilic acid derivative and a one-carbon source. Specifically, this would be 2-amino-3-bromo-4-methylbenzoic acid.

An alternative disconnection strategy could involve the late-stage introduction of the bromine and methyl groups onto a pre-formed 4-chloroquinazoline (B184009) core. However, this approach often suffers from a lack of regioselectivity and may lead to isomeric mixtures that are difficult to separate. Therefore, the construction of the substituted benzene (B151609) ring prior to quinazoline (B50416) formation is generally the preferred and more controlled strategy.
Precursor Synthesis and Intermediate Derivatization Strategies
The synthesis of the key precursor, 2-amino-3-bromo-4-methylbenzoic acid, is a critical step. A plausible route would start from a commercially available substituted toluene. For instance, 3-amino-4-methylbenzoic acid could serve as a starting point. Regioselective bromination at the position ortho to the amino group would be required. Directing group strategies or specific brominating agents would be necessary to achieve the desired substitution pattern.
Once the 8-bromo-7-methylquinazolin-4(3H)-one is synthesized, the next crucial step is the chlorination at the C4 position. This is a well-established transformation in quinazoline chemistry. Typically, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed to convert the 4-oxo group into the 4-chloro substituent. chemicalbook.com This reaction often proceeds in high yield and is a standard method for activating the C4 position for further nucleophilic substitution.
Direct and Convergent Synthetic Routes to this compound
Cyclization Reactions for Quinazoline Ring Formation (e.g., Niementowski Reaction Analogs)
The formation of the quinazoline ring is a pivotal step in the synthesis. The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic method for preparing 4-oxo-3,4-dihydroquinazolines. wikipedia.orgnih.gov In the context of this compound synthesis, a modified Niementowski reaction could be employed. acs.orgresearchgate.netresearchgate.net The reaction of 2-amino-3-bromo-4-methylbenzoic acid with formamide (B127407) or a related one-carbon synthon would yield the desired 8-bromo-7-methylquinazolin-4(3H)-one. nih.gov Microwave-assisted Niementowski reactions have been shown to accelerate this process and often lead to higher yields. nih.govresearchgate.net
Regioselective Halogenation and Methylation Procedures
Achieving the correct substitution pattern on the quinazoline ring is paramount. While late-stage halogenation is an option, it often presents challenges in controlling the position of substitution. For instance, Pd-catalyzed C–H halogenation of quinazolinones has been developed for ortho-selective halogenation, but this would not yield the desired 8-bromo substitution on an unsubstituted quinazolinone. rsc.orgrsc.org Therefore, incorporating the bromine and methyl groups into the anthranilic acid precursor is the more reliable approach.
Metal-free, regioselective C-H halogenation of 8-substituted quinolines has been reported, offering a potential alternative for late-stage functionalization. nih.gov However, the directing-group compatibility for achieving 8-bromo substitution on a 7-methylquinazoline (B1628798) would need to be carefully considered.
Multi-component Reactions (MCRs) for Quinazoline Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like quinazolines. nih.govacs.orgrsc.org An MCR approach could potentially assemble the 8-bromo-7-methylquinazoline core in a single step from simpler starting materials. For instance, a four-component reaction involving a substituted aniline (B41778), an aldehyde, and a nitrogen source could be envisioned. rsc.org While a specific MCR for this compound has not been reported, the development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.
Catalytic Approaches in Quinazoline Synthesis
Transition metal catalysis has revolutionized the synthesis of quinazolines and their derivatives. mdpi.comnih.gov Various metal catalysts, including palladium, copper, and iron, have been employed to facilitate C-N and C-C bond formations in quinazoline synthesis. organic-chemistry.orgrsc.org Catalytic methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.
For the synthesis of this compound, a catalytic approach could be employed in several key steps. For example, a copper-catalyzed cascade reaction could be used for the formation of the quinazoline ring. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions could be utilized for the introduction of the methyl group, although building the substitution pattern on the precursor remains the more common strategy.
Below is a table summarizing potential synthetic strategies:
| Strategy | Key Reaction | Precursors | Advantages | Challenges |
| Linear Synthesis | Niementowski Reaction | 2-amino-3-bromo-4-methylbenzoic acid, Formamide | Well-established, predictable regiochemistry | Multi-step precursor synthesis |
| Convergent Synthesis | Late-stage Halogenation | 4-chloro-7-methylquinazoline | Potentially shorter route | Poor regioselectivity, isomeric mixtures |
| Multi-component Reaction | One-pot cyclization | Substituted aniline, aldehyde, nitrogen source | High efficiency, atom economy | Requires significant methods development |
| Catalytic Approach | Metal-catalyzed cyclization/functionalization | Various simple precursors | Mild conditions, high yields | Catalyst cost and sensitivity |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)
Transition metal catalysis is fundamental in the synthesis of the quinazoline scaffold, offering high efficiency and broad substrate scope. Both palladium and copper-based systems are extensively used for constructing the core ring structure and for subsequent functionalization.
Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in forming the quinazoline ring, often through cascade reactions. A common strategy involves the palladium-catalyzed reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids, which allows for the introduction of diverse substituents. organic-chemistry.org While a direct synthesis for this compound is not explicitly detailed, the principles apply. For instance, a hypothetical starting material like 2-amino-4-bromo-5-methylbenzonitrile (B1408990) could be coupled with a suitable one-carbon source in a palladium-catalyzed process. These reactions are noted for their tolerance of halide substituents, such as bromo and iodo groups, making them suitable for building complex, halogenated quinazolines. organic-chemistry.org
A notable palladium-catalyzed approach is the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which yields diverse quinazoline derivatives. organic-chemistry.org The mechanism often involves an initial C-C or C-N bond formation followed by an intramolecular cyclization.
Copper-Catalyzed Reactions: Copper catalysts, being more economical than palladium, are widely employed for synthesizing quinazolines and their precursors. Copper(I) iodide (CuI) is a frequently used catalyst for cascade reactions that form the quinazoline ring. researchgate.net One efficient method involves the reaction of substituted 2-halobenzaldehydes or 2-halophenylketones with amidine hydrochlorides. researchgate.net This approach is versatile, accommodating both aromatic and aliphatic amidines and yielding products in good to excellent yields. researchgate.net
Copper-catalyzed aerobic oxidative cyclization is another powerful technique. mdpi.comnih.gov For example, 2-aminobenzylamines can be reacted with aldehydes using a catalytic system of CuCl/DABCO/4-HO-TEMPO with oxygen as the terminal oxidant. organic-chemistry.org Furthermore, copper catalysis facilitates the synthesis of quinazolinones from 2-bromobenzamides and various nitrogen sources, a key step before the introduction of the 4-chloro group. nih.gov The robustness of copper catalysis is demonstrated by its tolerance to various functional groups, including halogens, which is crucial for synthesizing the target molecule. mdpi.comnih.gov
Table 1: Comparison of Palladium and Copper-Catalyzed Quinazoline Synthesis
| Feature | Palladium-Catalyzed Reactions | Copper-Catalyzed Reactions |
|---|---|---|
| Typical Catalysts | Pd(dppf)Cl₂, Pd(OAc)₂ | CuI, CuCl, Cu₂O, Cu(OTf)₂ |
| Common Substrates | 2-Aminobenzonitriles, o-nitrobenzamides, arylboronic acids | 2-Halobenzaldehydes, 2-bromobenzamides, amidines, nitriles |
| Key Advantages | High efficiency, excellent functional group tolerance (including halides) | Lower cost, high efficiency for cascade reactions, aerobic oxidation capability |
| Reaction Types | Cross-coupling, tandem reactions, aminocarbonylation | Cascade cyclization, aerobic oxidation, Ullmann-type coupling |
| References | organic-chemistry.orgnih.gov | organic-chemistry.orgresearchgate.netmdpi.comnih.govrsc.org |
Lewis Acid and Organocatalysis in Quinazoline Annulation
In addition to metal-catalyzed methods, Lewis acid and organocatalytic strategies provide powerful, often metal-free, alternatives for quinazoline synthesis.
Lewis Acid Catalysis: Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·Et₂O) are effective in catalyzing the formation of the quinazoline ring. mdpi.com A notable application is the activation of nitriles with a Lewis acid, which then react with an amino group to form an amidine intermediate in situ. This intermediate subsequently undergoes intramolecular cyclization to yield the quinazoline. mdpi.com For instance, the reaction of 2-aminobenzophenones with benzaldehydes can be catalyzed by TMSOTf under microwave irradiation to produce substituted quinazolines in high yields. mdpi.com Molecular iodine, a mild Lewis acid, has also been shown to catalyze the amination of benzylic C-H bonds to form quinazolines under solvent-free conditions. mdpi.com
Organocatalysis: Organocatalysis offers a green and cost-effective approach to quinazoline synthesis. Basic organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used. nih.govfrontiersin.org For example, DMAP can catalyze the one-pot synthesis of quinazolin-2,4-diones from 2-aminobenzamides. frontiersin.org The reaction's efficiency is influenced by the electronic nature of the substituents; electron-donating groups on the 2-aminobenzamide (B116534) generally lead to higher yields due to increased nucleophilicity of the amino group. frontiersin.org
Acidic organocatalysts, including p-toluenesulfonic acid (p-TSA) and acetic acid, are also employed, particularly in multi-component reactions. nih.gov A three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones catalyzed by acetic acid provides a straightforward route to spiro-fused quinazolinones. frontiersin.org These methods highlight the versatility of organocatalysis in constructing the quinazoline framework under relatively mild and often metal-free conditions.
Green Chemistry Principles in the Synthesis of Halogenated Quinazolines
The synthesis of halogenated quinazolines, including the target molecule, increasingly incorporates green chemistry principles to minimize environmental impact, reduce waste, and improve safety and efficiency.
Solvent-Free and Microwave-Assisted Synthesis
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can sometimes enhance reaction rates and selectivity. Several synthetic routes to quinazolines can be conducted under solvent-free conditions, often in conjunction with microwave irradiation or grinding techniques. frontiersin.orgnih.gov For example, the fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under solvent-free microwave conditions provides a rapid and clean method for producing polyheterocyclic systems. nih.gov Organocatalytic methods, in particular, lend themselves to solvent-free conditions. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation has become a cornerstone of green synthesis for heterocyclic compounds, offering significant rate enhancement, reduced reaction times, and often higher yields compared to conventional heating. nih.govresearchgate.net The synthesis of quinazolinones from anthranilic acids is a classic example where microwave heating drastically shortens lengthy reaction times. nih.gov
This technology is highly applicable to the synthesis of halogenated quinazolines. For instance, the amination of 4-chloroquinazolines, a key step in creating functionalized derivatives, is greatly accelerated by microwave irradiation, especially with electron-poor anilines that react sluggishly under conventional heating. nih.gov Iron-catalyzed cyclization of 2-halobenzoic acids with amidines to form quinazolinones can be efficiently performed in water under microwave irradiation, representing a green and rapid process. sci-hub.catrsc.org The chlorination of the precursor 8-bromo-7-methylquinazolin-4-one could also potentially be accelerated using this technology, although care must be taken with reagents like POCl₃ under microwave conditions. nih.gov
Table 2: Examples of Microwave-Assisted Quinazoline Synthesis
| Starting Materials | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 2-Halobenzoic acid, Amidine | Fe(acac)₃, Cs₂CO₃ | Water, Microwave | Quinazolinone | Moderate to High | sci-hub.cat |
| 2-Aminobenzamide, (Boc)₂O | DMAP | Microwave, 30 min | Quinazolin-2,4-dione | Poor to Excellent | frontiersin.org |
| 4-Chloroquinazoline, N-methylaniline | THF/Water (1:1) | Microwave, 10 min | 4-Anilinoquinazoline | 63-90% | nih.gov |
| 2-(o-aminophenyl)-4(3H)-quinazolinone, Ortho-ester | None (Solvent-free) | Microwave | Polyheterocyclic quinazolinone | High | nih.gov |
Heterogeneous Catalysis and Nanocatalyst Applications
Heterogeneous Catalysis: Heterogeneous catalysts offer significant environmental and practical advantages, primarily their ease of separation from the reaction mixture and potential for recyclability. nih.govyoutube.com This simplifies product purification and reduces catalyst waste. In quinazoline synthesis, solid catalysts like zeolites and metal oxides are prominent. nih.gov For example, platinum nanoclusters supported on HBEA zeolite (Pt/HBEA) have been shown to effectively catalyze the dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. rsc.org Similarly, a reusable α-MnO₂ catalyst has been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov The use of such catalysts avoids the often difficult removal of homogeneous metal catalysts from the final product.
Nanocatalyst Applications: Nanocatalysts represent a frontier in catalysis, offering high surface area-to-volume ratios which leads to enhanced catalytic activity and selectivity, often under milder conditions. nih.gov The synthesis of quinazolines has benefited from various nanocatalysts. For example, copper(I) oxide (Cu₂O) nanocubes have been used as a heterogeneous catalyst for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines under ligand-free conditions. nih.gov Biosynthesized silver nanoparticles (Ag NPs) have also been reported as an efficient and reusable catalyst for preparing quinazolinones in high yields. nih.gov The application of these advanced materials aligns with green chemistry goals by enabling reactions with lower catalyst loading and facilitating catalyst recycling. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Techniques
The successful synthesis of a complex molecule like this compound hinges on the careful optimization of reaction parameters at each synthetic step to maximize yield and purity.
Key Parameters for Optimization:
Catalyst and Reagent Stoichiometry : The molar ratio of the catalyst, substrates, and any additives is critical. For instance, in the synthesis of 4-anilinoquinazolines, the equivalents of the amine nucleophile can significantly impact yield and reaction time. acs.org In Lewis acid-catalyzed reactions, the amount of catalyst (e.g., BF₃·Et₂O) must be fine-tuned to achieve the highest conversion without promoting side reactions.
Solvent Choice : The polarity and boiling point of the solvent can dramatically influence reaction outcomes. In the chlorination of quinazolin-4-ones, thionyl chloride or phosphorus oxychloride can serve as both the reagent and the solvent. researchgate.netchemicalbook.com In other cases, polar aprotic solvents like DMF or DMSO are often used, while greener syntheses may employ water or ethanol. sci-hub.catnih.gov
Temperature : Reaction temperature directly affects the reaction rate. Microwave-assisted syntheses often utilize elevated temperatures (e.g., 100-160 °C) for very short durations to drive reactions to completion rapidly. nih.govresearchgate.net For conventional heating, the optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of reactants or products.
Yield Enhancement Techniques:
Substituent Effects : The electronic properties of substituents on the starting materials play a significant role. Electron-donating groups (e.g., methyl, methoxy) on the aniline ring generally increase the nucleophilicity of the amino group, leading to higher yields in cyclization reactions. frontiersin.org Conversely, strong electron-withdrawing groups can sometimes decrease yields. frontiersin.org
Chlorination Step : The conversion of the 8-bromo-7-methylquinazolin-4-one intermediate to the final 4-chloro product is a critical yield-determining step. This is typically achieved by refluxing in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.com Adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with SOCl₂. After the reaction, excess chlorinating agent is removed under vacuum, often with azeotropic distillation using toluene, to ensure complete removal and facilitate purification. chemicalbook.com
Purification : Efficient purification methods are crucial for isolating the target compound with high purity. This often involves recrystallization from a suitable solvent system or column chromatography. For the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, a specific washing step with a mixture of petroleum ether and ethyl acetate (B1210297) was used to purify the final product. google.com
Advanced Spectroscopic and Structural Elucidation of 8 Bromo 4 Chloro 7 Methylquinazoline
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
No published HRMS data containing the precise mass measurement and elemental composition confirmation for 8-bromo-4-chloro-7-methylquinazoline could be located.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR analyses, which are crucial for the definitive assignment of the molecular structure and understanding spatial relationships of the atoms, have not been reported in the scientific literature for this specific compound.
One-Dimensional (¹H, ¹³C) NMR Analysis
Specific chemical shifts, coupling constants, and integration values for the proton and carbon nuclei of this compound are not available in published research.
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Relationships
There are no publicly accessible 2D NMR spectra (COSY, HSQC, HMBC, NOESY) to establish the connectivity between adjacent protons, direct carbon-proton attachments, long-range carbon-proton correlations, or through-space proton proximities.
Vibrational Spectroscopy: FT-IR and Raman Analysis for Functional Group Characterization
Experimentally obtained FT-IR and Raman spectra, which would provide information on the vibrational modes of the functional groups present in this compound, have not been documented.
Electronic Spectroscopy: UV-Vis for Chromophore Analysis and Photophysical Properties
There is a lack of reported UV-Vis spectroscopic data, which would describe the electronic transitions and chromophoric system of the molecule.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
No crystallographic data, including single-crystal X-ray diffraction analysis, is available in the public domain. Such data would be essential for the unambiguous determination of the solid-state molecular structure, bond lengths, bond angles, and crystal packing of this compound.
Mechanistic Organic Chemistry and Reactivity of 8 Bromo 4 Chloro 7 Methylquinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Position
The C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance for the synthesis of a vast array of biologically active molecules. nih.govnih.gov
Regioselectivity and Scope of Nucleophiles
In 8-bromo-4-chloro-7-methylquinazoline, the chloro substituent at the C-4 position is the primary site for nucleophilic attack. This pronounced regioselectivity is a well-documented phenomenon in related 4-chloroquinazoline (B184009) systems. nih.govnih.gov The presence of the nitrogen atom at position 3 significantly activates the C-4 position towards nucleophilic substitution through a potent electron-withdrawing effect. This activation is further enhanced by the adjacent nitrogen at position 1. Consequently, the C-4 chloro group is substantially more labile than the bromo substituent at the C-8 position in the context of SNAr reactions.
The scope of nucleophiles that can effectively displace the C-4 chloro group is broad, encompassing a variety of nitrogen, oxygen, and sulfur-based nucleophiles. Commonly employed nucleophiles include:
Amines: Primary and secondary aliphatic and aromatic amines readily react to form the corresponding 4-aminoquinazoline derivatives. nih.gov
Alcohols and Phenols: In the presence of a suitable base, alkoxides and phenoxides can displace the chloro group to yield 4-alkoxy- and 4-aryloxyquinazolines, respectively.
Thiols: Thiolates are also effective nucleophiles, leading to the formation of 4-thioether-substituted quinazolines.
The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating, which is indicative of the high reactivity of the C-4 position.
Below is a representative table of nucleophiles and typical reaction conditions for SNAr at the C-4 position of chloroquinazolines, extrapolated for this compound.
| Nucleophile | Reagent/Conditions | Product Type |
| Primary/Secondary Amine | R¹R²NH, solvent (e.g., EtOH, DMF), optional base | 4-Aminoquinazoline |
| Alcohol/Phenol | R-OH, strong base (e.g., NaH), solvent (e.g., THF, DMF) | 4-Alkoxy/Aryloxyquinazoline |
| Thiol | R-SH, base (e.g., K₂CO₃), solvent (e.g., DMF) | 4-Thioether quinazoline |
This table is illustrative and based on general reactivity patterns of 4-chloroquinazolines.
Mechanistic Pathways and Intermediate Characterization
The SNAr reaction at the C-4 position of this compound proceeds through a well-established two-step addition-elimination mechanism. The key intermediate in this pathway is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.
The reaction is initiated by the nucleophilic attack at the C-4 carbon, leading to the formation of the tetrahedral Meisenheimer intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the quinazoline ring system. The rate-determining step is typically the formation of this intermediate. In the subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the quinazoline ring is restored.
While the direct characterization of the Meisenheimer intermediate for this specific compound is not extensively reported, its existence is inferred from numerous studies on related quinazoline and other heteroaromatic systems. researchgate.netrsc.org Computational studies on similar systems have provided insights into the energetics and structure of these transient species. researchgate.net
Reactivity of the Bromo Substituent in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The presence of a bromo substituent at the C-8 position opens up avenues for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Selective Functionalization and Catalyst Performance
A key challenge in the functionalization of this compound lies in achieving site-selectivity in cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed transformations is a critical factor. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order: I > Br > Cl. rsc.org This trend suggests that the C-8 bromo substituent would be more reactive than the C-4 chloro substituent in cross-coupling reactions.
However, the electronic environment of the quinazoline ring can significantly influence this reactivity order. The C-4 position is highly activated by the adjacent nitrogen atom, which can enhance its reactivity in certain cross-coupling reactions. nih.gov
For the Suzuki-Miyaura coupling , selective reaction at the C-8 bromo position is anticipated under standard conditions, employing common palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base. mdpi.com To achieve selective coupling at the C-4 chloro position, the more reactive C-8 bromo group would likely need to be addressed first, or specialized catalytic systems that favor reaction at the more electron-deficient C-4 position would be required.
In the Sonogashira coupling , similar selectivity for the C-8 bromo position is expected due to the higher reactivity of the C-Br bond. rsc.org Catalyst systems typically involve a palladium source and a copper(I) co-catalyst.
The Heck reaction also generally favors the more reactive C-Br bond for oxidative addition. organic-chemistry.orgyoutube.com A variety of palladium catalysts, often with phosphine (B1218219) ligands, are employed for this transformation. organic-chemistry.orgyoutube.com
The following table summarizes the expected selectivity and typical catalyst systems for cross-coupling reactions on this compound.
| Reaction | Expected Primary Reactive Site | Typical Catalyst System |
| Suzuki-Miyaura | C-8 (Bromo) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄) |
| Sonogashira | C-8 (Bromo) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Heck | C-8 (Bromo) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
This table represents predicted outcomes based on general reactivity principles and may vary with specific reaction conditions.
Ligand Design and Reaction Conditions for Site-Specificity
Achieving site-specificity in the cross-coupling of dihalogenated heterocycles is a nuanced challenge that can often be addressed through careful ligand design and optimization of reaction conditions.
Ligand Effects: The choice of phosphine ligand in the palladium catalyst can profoundly influence the regioselectivity of the reaction. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes enabling the activation of less reactive C-Cl bonds. Conversely, less sterically demanding ligands might favor reaction at the more accessible and inherently more reactive C-Br bond. For instance, in related dihalopurine systems, monodentate ligands have been shown to favor reaction at one position, while bidentate ligands direct the coupling to another. rsc.org
Reaction Conditions: Temperature, solvent, and the nature of the base can also be tuned to control selectivity. Lower reaction temperatures may favor the kinetically preferred reaction at the more reactive C-Br bond. In some cases, the use of specific additives can modulate the catalyst's activity and selectivity.
Electrophilic Aromatic Substitution (EAS) on the Quinazoline Ring System
The quinazoline ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the presence of activating and directing groups on the carbocyclic ring of this compound can influence the feasibility and regioselectivity of EAS reactions.
The substituents on the benzene ring portion of the molecule are a bromo group at C-8 and a methyl group at C-7.
Methyl Group (-CH₃): The methyl group at C-7 is an activating group and an ortho, para-director due to its electron-donating inductive effect. unizin.orglibretexts.org
Bromo Group (-Br): The bromo group at C-8 is a deactivating group due to its strong electron-withdrawing inductive effect, but it is also an ortho, para-director because of its electron-donating resonance effect. unizin.orglibretexts.org
Chloro Group (-Cl) and the Pyrimidine (B1678525) Ring: The chloro group at C-4 and the electron-withdrawing nature of the pyrimidine ring as a whole will further deactivate the carbocyclic ring towards electrophilic attack.
Computational Studies on Reaction Mechanisms and Transition States
A thorough review of available scientific literature reveals a notable absence of specific computational studies detailing the reaction mechanisms and transition states for this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure, stability, and reactivity of heterocyclic compounds, and have been applied to various other quinazoline derivatives, specific research on this compound in this area appears to be unpublished or not publicly accessible.
Generally, computational studies on related quinazoline structures investigate aspects such as the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity, map potential energy surfaces for reactions, and calculate the activation energies of transition states for processes like nucleophilic substitution or cyclization reactions. However, without specific studies on this compound, any discussion would be speculative and fall outside the scope of this focused article.
Photoinduced Reactivity and Transformations
There is currently no available research in the public domain that specifically investigates the photoinduced reactivity and transformations of this compound. Photochemical studies are crucial for understanding how a molecule behaves upon absorption of light, which can lead to various reactions such as bond cleavage, rearrangement, or sensitization.
For related heterocyclic systems, such as certain quinoline (B57606) and coumarin (B35378) derivatives, photoinduced reactions have been explored, often involving photodeprotection or photolysis. These studies typically determine quantum yields and identify photoproducts to elucidate the underlying photochemical mechanisms. Nevertheless, in the strict context of this compound, no such experimental or theoretical data has been reported. Therefore, its behavior under irradiation, potential for photodecomposition, or involvement in photo-catalyzed reactions remains an uncharacterized area of its chemical profile.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and equilibrium geometry of molecules. For 8-bromo-4-chloro-7-methylquinazoline, DFT studies would typically be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. These calculations would yield precise bond lengths, bond angles, and dihedral angles.
Such studies on analogous aromatic and heterocyclic compounds have demonstrated that DFT methods, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), provide geometries that are in excellent agreement with experimental data from X-ray crystallography where available. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a primary output of these calculations.
HOMO-LUMO Analysis and Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a detailed FMO analysis would map the spatial distribution of these orbitals, identifying the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These are representative values for a similar heterocyclic compound and are for illustrative purposes only. Actual values would require specific DFT calculations for this compound. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinazoline (B50416) ring, making them potential sites for protonation or interaction with electrophiles. The regions around the halogen atoms (bromine and chlorine) and the hydrogen atoms would exhibit positive potential.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide valuable information:
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used to calculate the chemical shifts of ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides insights into the electronic properties and color of the compound.
Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a compound with its macroscopic properties. For this compound, QSPR studies could be developed to predict properties such as boiling point, solubility, and toxicity based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (non-biological)
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on non-biological intermolecular interactions, such as how molecules of this compound might pack in a solid-state or interact in a solution.
Bond Dissociation Energies and Stability Analysis
The stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). BDE is the energy required to break a specific chemical bond homolytically. For this compound, calculating the BDEs for various bonds, such as the C-Br, C-Cl, and C-N bonds, can provide insights into the molecule's thermal stability and potential degradation pathways. Bonds with lower BDEs are more likely to break under thermal stress.
Structure Reactivity Relationships and Synthetic Transformations of Derivatives
Influence of Substituents (Bromo, Chloro, Methyl) on Quinazoline (B50416) Ring Reactivity and Electron Density
The chemical behavior of the 8-bromo-4-chloro-7-methylquinazoline molecule is governed by the electronic properties of its substituents and their positions on the heterocyclic ring system. The quinazoline nucleus itself, composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, possesses a unique electron distribution. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly reduces the electron density at positions C2 and C4, making them susceptible to nucleophilic attack. nih.gov
The properties of substituted quinazolines are largely dependent on the nature of the substituents and whether they are located on the pyrimidine or benzene portion of the ring system. nih.gov
Chloro Group (at C4): The chlorine atom at the C4 position is a key determinant of the scaffold's reactivity. It is an electron-withdrawing group primarily through induction. Its presence greatly enhances the electrophilicity of the C4 carbon, which is already activated by the adjacent ring nitrogens. This makes the C4 position the most reactive site for nucleophilic aromatic substitution (SNAr). nih.govnih.gov The high reactivity of a chloro-substituent at the C4 position is a well-documented characteristic of the quinazoline ring system. nih.govrsc.org
Bromo Group (at C8): The bromine atom at the C8 position is also an electron-withdrawing group due to its inductive effect. While it deactivates the benzene ring towards electrophilic substitution, its primary synthetic utility lies in its ability to act as a leaving group in metal-catalyzed cross-coupling reactions. researchgate.net In the context of electrophilic substitution, the expected order of reactivity for the unsubstituted quinazoline ring is positions 8 > 6 > 5 > 7. nih.gov
Methyl Group (at C7): The methyl group at the C7 position is a weak electron-donating group through hyperconjugation and inductive effects. This slightly increases the electron density of the benzene portion of the ring. While its electronic influence on the highly reactive C4 position is minimal, it can serve as a synthetic handle for further modifications. nih.govsigmaaldrich.com
The combined electronic effects of these substituents render the this compound scaffold a highly versatile intermediate. The pronounced difference in reactivity between the C4-chloro and C8-bromo positions allows for selective and sequential functionalization.
Derivatization Strategies from this compound as a Core Scaffold
The distinct reactivity of each substituent on the this compound core allows for a range of derivatization strategies, enabling the targeted synthesis of complex molecules.
The C4-chloro group is the most labile position on the scaffold and is readily displaced by a wide variety of nucleophiles via nucleophilic aromatic substitution (SNAr). This reaction is typically the first step in a multi-step synthesis due to the mild conditions required. Scientific literature consistently demonstrates that SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors occur with high regioselectivity at the C4 position. nih.gov
Common transformations include:
Amination: Reaction with primary or secondary amines (aliphatic, benzylic, or aromatic) yields 4-aminoquinazoline derivatives. nih.gov
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides produces 4-alkoxy or 4-aryloxyquinazolines.
Thiolation: Reaction with thiols or thiolates results in the formation of 4-thioether quinazolines.
These reactions generally proceed under mild conditions, often requiring only a suitable solvent and sometimes a base to neutralize the HCl byproduct.
Table 1: Examples of Nucleophilic Substitution at the C4-Chloro Position
| Nucleophile | Reaction Conditions | Resulting C4-Substituent | Reference |
|---|---|---|---|
| Aniline (B41778) | Solvent (e.g., EtOH), heat | -NHPh | nih.gov |
| Benzylamine | Solvent (e.g., THF), base | -NHCH₂Ph | nih.gov |
| Hydrazine | Sealed tube, 150 °C | -NHNH₂ | rsc.org |
| Sodium Methoxide | MeOH, reflux | -OCH₃ | nih.gov |
| Sodium Thiophenoxide | Solvent (e.g., DMF) | -SPh | nih.gov |
The C8-bromo substituent is significantly less reactive towards SNAr than the C4-chloro group. However, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.
Key transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form 8-alkynylquinazolines.
Buchwald-Hartwig Amination: Reaction with amines to form 8-aminoquinazoline derivatives under conditions that would not affect a less reactive C4 substituent (e.g., an ether).
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
These reactions typically require a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. researchgate.netorganic-chemistry.org
Table 2: Examples of Cross-Coupling Reactions at the C8-Bromo Position
| Reaction Name | Coupling Partner | Resulting C8-Substituent | Reference |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | -Ph | researchgate.net |
| Sonogashira Coupling | Phenylacetylene | -C≡CPh | organic-chemistry.org |
| Buchwald-Hartwig Amination | Morpholine | -N(CH₂CH₂)₂O | researchgate.net |
| Heck Coupling | Styrene | -CH=CHPh | organic-chemistry.org |
The C7-methyl group offers another site for chemical modification, although it is generally less reactive than the halogenated positions. Modifications often require more forcing conditions or specific reagents.
Potential modifications include:
Halogenation: Free-radical bromination (e.g., with N-bromosuccinimide) can convert the methyl group to a bromomethyl group (-CH₂Br), which is itself a versatile electrophile for substitution reactions. nih.gov
Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid (-COOH), which can then be used in amide coupling or other transformations.
Condensation: The methyl group can potentially undergo condensation reactions with aldehydes or ketones under specific basic or acidic conditions.
Synthesis of Libraries of Substituted Quinazolines via Modular Approaches
The differential reactivity of the chloro, bromo, and methyl substituents makes this compound an ideal scaffold for modular, or diversity-oriented, synthesis. rsc.org This approach allows for the systematic and efficient generation of large libraries of related compounds for screening purposes, particularly in drug discovery. researchgate.netnih.gov
A typical modular synthesis would proceed as follows:
C4 Functionalization: The core scaffold is reacted with a library of nucleophiles (e.g., various amines) to displace the highly reactive C4-chloro group. This generates a first set of diverse intermediates.
C8 Functionalization: Each of the products from step 1 is then subjected to a second diversification step. A library of coupling partners (e.g., different boronic acids in a Suzuki reaction) is used to transform the C8-bromo position.
This two-step, modular strategy allows for the creation of a large matrix of final products (Number of Nucleophiles × Number of Coupling Partners) from a single starting scaffold, highlighting the synthetic power of this intermediate. researchgate.net
Potential Applications in Chemical Sciences
As a Versatile Building Block in Complex Organic Synthesis
The utility of 8-bromo-4-chloro-7-methylquinazoline as a versatile building block stems from the differential reactivity of its chloro and bromo substituents. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse side chains, which is a common strategy in the synthesis of biologically active compounds.
Conversely, the bromine atom at the C8 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at this position, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This orthogonal reactivity allows for a modular approach to the synthesis of polysubstituted quinazolines, where different fragments can be introduced in a controlled manner. mdpi.com The ability to perform selective cross-coupling reactions on halogenated quinazolines is a well-established strategy for creating molecular diversity. mdpi.comresearchgate.net
A general synthetic strategy could involve the initial displacement of the 4-chloro group with a desired nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the 8-bromo position. This sequential functionalization provides a powerful tool for the construction of complex molecular architectures with a wide range of potential applications.
| Reaction Step | Position | Reaction Type | Potential Reagents | Potential Outcome |
|---|---|---|---|---|
| 1 | C4 | Nucleophilic Aromatic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Introduction of diverse side chains |
| 2 | C8 | Transition-Metal-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig) | Formation of C-C or C-N bonds |
Applications in Catalyst Design and Ligand Synthesis
The quinazoline (B50416) framework can be incorporated into larger molecular structures to serve as a ligand for transition metal catalysts. The nitrogen atoms within the quinazoline ring system can coordinate to metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting ligand can be fine-tuned. Transition-metal-catalyzed reactions are indispensable tools in modern organic synthesis. frontiersin.org
This compound can serve as a precursor for the synthesis of novel ligands. For instance, the chloro and bromo groups can be replaced with phosphorus- or nitrogen-containing moieties that are known to be effective coordinating groups for a variety of transition metals. The synthesis of such ligands could involve nucleophilic substitution at the 4-position and a cross-coupling reaction at the 8-position to introduce the desired coordinating atoms. The resulting multidentate ligands could find applications in various catalytic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. The development of new catalytic systems is crucial for advancing chemical synthesis. mdpi.com
Exploration in Materials Science (e.g., optical materials, functional polymers)
The quinazoline scaffold is also of interest in materials science due to its thermal stability and photophysical properties. nih.gov Derivatives of quinazoline have been investigated for their potential use in the development of novel materials with unique electronic or optical properties. evitachem.com The presence of the bromo and chloro groups on this compound provides synthetic handles to incorporate this heterocyclic core into larger polymeric structures or to attach functional groups that can tune the material's properties.
For example, through polymerization reactions involving the functionalized quinazoline as a monomer, it may be possible to create functional polymers with tailored properties. These materials could potentially be explored for applications in areas such as organic light-emitting diodes (OLEDs) or as components in sensors. The ability to create polysubstituted quinazolines through cross-coupling reactions opens up avenues for developing materials with a wide range of functional attributes. mdpi.com
Precursor for Advanced Organic Dyes, Pigments, and Fluorescent Probes
The quinazoline and quinazolinone skeletons are known to be effective fluorophores and are used in the development of fluorescent probes for various biological and analytical applications. rsc.orgnih.gov These probes often consist of a pharmacophore moiety for target recognition and a fluorophore for visualization. nih.gov The quinazoline ring system can act as the core of the fluorophore, and its photophysical properties can be modulated by the introduction of different substituents.
This compound can serve as a key intermediate in the synthesis of such functional dyes and probes. e-projecttopics.com The bromo and chloro atoms can be substituted with electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths of the resulting molecule. This allows for the rational design of fluorescent compounds with specific spectral properties. bohrium.com For instance, the synthesis of novel dyes could involve the reaction of this compound with various aromatic or heterocyclic amines to create extended π-conjugated systems, which are often responsible for the color and fluorescence of organic dyes. Quinazolinone-based dyes have been successfully synthesized and applied to fabrics, demonstrating good coloration and fastness properties. e-projecttopics.com
| Application Area | Derivative Type | Synthetic Approach from this compound |
|---|---|---|
| Catalyst Ligands | Phosphine- or Amine-functionalized Quinazolines | Substitution of chloro and bromo groups with phosphorus or nitrogen-containing nucleophiles/coupling partners. |
| Functional Polymers | Quinazoline-containing Monomers | Functionalization with polymerizable groups (e.g., vinyl, acrylate) via cross-coupling reactions. |
| Organic Dyes | Extended π-conjugated Quinazoline Systems | Reaction with aromatic amines or other chromophores via nucleophilic substitution and cross-coupling. |
| Fluorescent Probes | Quinazoline-based Fluorophores | Attachment of recognition elements and tuning of photophysical properties through substitution at the 4- and 8-positions. nih.gov |
Role as Intermediate in Agrochemistry and Specialty Chemical Production (excluding direct efficacy/safety)
Quinazoline derivatives have found applications in the agrochemical industry. nih.gov The synthesis of various agrochemicals involves the use of heterocyclic intermediates. The specific substitution pattern of this compound makes it a potential intermediate for the production of certain specialty chemicals, including those with potential use in agriculture. For example, a patent describes the preparation of 7-bromo-6-chloro-4(3H)-quinazolinone as a key intermediate for an anticoccidial drug. google.com While this is a different isomer, it highlights the utility of bromo-chloro substituted quinazolinones in the synthesis of valuable compounds. The reactive sites on this compound allow for the attachment of various functional groups that could be relevant for the synthesis of complex molecules used in this sector.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthetic Methodologies for Chiral Quinazolines
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its pharmacological activity and safety profile. mdpi.com While many synthetic routes to quinazolines exist, the development of asymmetric methodologies to access chiral quinazoline (B50416) derivatives remains a significant and active area of research. spectroscopyonline.comgoogle.com
Recent advancements have focused on organocatalytic and transition-metal-catalyzed approaches to introduce chirality into the quinazoline scaffold. For instance, novel N-N axially chiral quinazolinones have been synthesized via isothiourea-catalyzed acylation of N-(4-oxoquinazolin-3(4H)-yl)amides. google.com This method has demonstrated the potential to generate atropisomeric quinazolinones with high enantioselectivity. google.com Furthermore, the application of these chiral quinazolinones as resolving agents in the acylation of racemic amines has shown promising preliminary results. google.com
Another approach involves the use of chiral ligands in metal-catalyzed cross-coupling reactions to generate chiral centers. The development of novel chiral ligands and catalytic systems that can effectively control the stereochemical outcome of reactions leading to quinazoline cores is a key objective. nih.gov The asymmetric synthesis of trifluoroethyl-based chiral quinazolinones has been achieved through radical-type cross-coupling reactions with olefins, utilizing vanadyl complexes as catalysts to induce enantioselectivity. spectroscopyonline.com These methodologies pave the way for the synthesis of a diverse range of chiral quinazoline-based compounds with potential applications in drug discovery and materials science.
Integration of Flow Chemistry and Automated Synthesis for High-Throughput Production
The demand for large libraries of compounds for high-throughput screening in drug discovery has spurred the development of automated and continuous-flow synthesis methods. copernicus.orgnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for seamless integration with purification and analysis steps. copernicus.orggoogle.com
The application of flow chemistry to the synthesis of quinazolines and other heterocyclic compounds is a rapidly growing field. xjtu.edu.cn Automated flow synthesis systems enable the rapid generation of compound libraries by systematically varying starting materials and reaction conditions. nih.gov This approach significantly accelerates the drug discovery process by providing a larger and more diverse set of molecules for biological evaluation. nih.gov For instance, an automated continuous flow system has been developed for the production of protected deoxy-sugar donors, demonstrating the potential for synthesizing complex molecules in a fully automated fashion. xjtu.edu.cn
The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps, minimizing manual intervention and reducing waste. copernicus.orgxjtu.edu.cn This is particularly advantageous for the multi-step synthesis of complex quinazoline derivatives. The integration of artificial intelligence and machine learning with automated flow systems is a burgeoning area that promises to further revolutionize high-throughput synthesis by enabling predictive reaction optimization and de novo molecular design. copernicus.orggoogle.com
Exploration of Electrochemical and Photochemical Synthesis Routes
In the quest for more sustainable and environmentally benign synthetic methods, electrochemistry and photochemistry have emerged as powerful alternatives to traditional chemical transformations. rsc.orgpatsnap.com These methods often avoid the need for harsh reagents, reduce waste generation, and can provide access to unique reactivity patterns.
Electrochemical synthesis, which utilizes an electric current to drive chemical reactions, has been successfully applied to the synthesis of quinazolines and quinazolinones. Anodic oxidation has been employed for the C(sp³)–H amination/C–N cleavage of tertiary amines to afford quinazoline derivatives in aqueous media under mild conditions. nih.govrsc.org Another electrochemical approach involves the N–H/C(sp³)–H coupling of o-carbonyl anilines with amino acids and amines, providing a metal- and external chemical oxidant-free route to a wide range of substituted quinazolines. nih.govrsc.org These electrochemical methods are scalable and offer a green and efficient pathway to this important class of heterocycles. nih.govnih.gov
Photochemical synthesis, which uses light to initiate chemical reactions, also presents a promising avenue for quinazoline synthesis. Visible-light photocatalysis with curcumin-sensitized titanium dioxide nanoparticles has been used for the one-pot, three-component synthesis of quinazoline derivatives. patsnap.com This method is highly efficient, with reactions proceeding to high yields in short timeframes under visible light irradiation. patsnap.com The photocatalyst is also reusable, adding to the sustainability of the process. patsnap.com The exploration of novel photocatalysts and photochemical reaction pathways is expected to further expand the scope and utility of this green synthetic strategy for quinazoline derivatives.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization, ensuring product quality, and enabling effective scale-up. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are invaluable tools in this regard. The application of these techniques to quinazoline synthesis represents a significant future direction for research and development.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a chemical transformation. patsnap.comnih.gov By monitoring changes in the vibrational spectra of the reaction mixture, researchers can gain detailed insights into reaction pathways and identify transient species. nih.gov For example, in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been used to follow the formation of mesoporous materials and to study surface interactions in real-time. nih.gov The application of such techniques to quinazoline synthesis would enable the precise control of reaction parameters to maximize yield and minimize impurities.
Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive method for monitoring reaction progress and elucidating mechanistic details. nih.govresearchgate.net Real-time NMR can provide quantitative data on the consumption of starting materials and the formation of products, as has been demonstrated in the monitoring of click reactions. nih.gov The development of benchtop NMR spectrometers and flow-NMR setups is making this powerful technique more accessible for routine reaction monitoring in both academic and industrial settings. nih.govnih.gov The integration of these in-situ spectroscopic methods with automated flow synthesis platforms will provide an unprecedented level of process understanding and control for the production of quinazoline derivatives.
Computational Design of Novel Quinazoline Derivatives with Tailored Reactivity and Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These in silico methods allow for the rational design of novel molecules with specific, tailored properties, thereby reducing the time and cost associated with experimental synthesis and screening. nih.govnih.gov
For quinazoline derivatives, computational approaches can be used to predict their biological activity, physicochemical properties, and reactivity. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can establish mathematical relationships between the structural features of quinazoline compounds and their biological effects, guiding the design of more potent and selective drug candidates. nih.gov Molecular docking simulations can predict the binding mode of quinazoline derivatives to their biological targets, providing insights into the molecular basis of their activity and facilitating structure-based drug design. nih.gov
Beyond drug design, computational methods can also be employed to design quinazoline derivatives with specific reactivity for use as catalysts or in materials science. For instance, density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity of different quinazoline derivatives, allowing for the in silico screening of candidates for specific applications. nih.gov The synergy between computational design and advanced synthetic methodologies, such as high-throughput synthesis, will undoubtedly accelerate the discovery and development of novel quinazoline-based compounds with a wide range of applications. nih.govnih.gov
Q & A
Q. What are the optimized synthetic routes for 8-bromo-4-chloro-7-methylquinazoline, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves bromination and cyclization starting from precursors like 2-aminobenzoic acid derivatives. Key steps include:
Bromination : Introduce bromine at the 8-position using HBr or Br₂ under controlled temperature (e.g., 80°C) .
Chlorination : Replace a functional group (e.g., hydroxyl) with chlorine using reagents like PCl₅ or Cl₂ gas in dichloromethane .
Methylation : Introduce the methyl group at the 7-position via alkylation or using methyl iodide under basic conditions.
Industrial methods employ automated reactors for precise temperature and stoichiometric control to enhance yield (>75%) and purity (>95%) . Multi-step protocols, such as those used for analogous quinazoline derivatives, recommend purification via column chromatography and recrystallization .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify substituent positions (e.g., methyl at C7, bromine at C8) .
- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL refines small-molecule structures with high-resolution data, resolving bond lengths and angles .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ~273.51 g/mol) and isotopic patterns .
Advanced Research Questions
Q. What computational methods can predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected exchange-energy functionals (e.g., Becke’s 1988 functional) accurately models electronic properties:
- HOMO-LUMO Analysis : Predicts charge distribution and reactive sites (e.g., electron-deficient quinazoline ring) .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate interactions in biological systems .
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic regions for derivatization .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Address these by:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for pH/temperature .
- Purity Validation : Confirm purity (>98%) via HPLC and elemental analysis .
- Mechanistic Studies : Employ enzyme inhibition assays (e.g., kinase profiling) to identify specific targets and rule off-target effects .
Q. What strategies enable the design of this compound derivatives with enhanced selectivity for cancer targets?
- Methodological Answer : Rational design focuses on modifying substituents while retaining the quinazoline core:
- Positional Isomerism : Test bromine/chlorine at alternate positions (e.g., 6-Br vs. 8-Br) to alter steric effects .
- Bioisosteric Replacement : Substitute methyl with trifluoromethyl to enhance lipophilicity and target binding .
- SAR Studies : Correlate substituent electronic effects (Hammett constants) with activity in kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
